4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide
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Overview
Description
4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with various aldehydes or ketones under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its inhibitory effects on CDKs, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The inhibition occurs through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their inhibitory effects on CDKs.
Uniqueness
4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .
Properties
Molecular Formula |
C17H13N5O2 |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-methoxy-N-(2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)benzamide |
InChI |
InChI=1S/C17H13N5O2/c1-24-12-4-2-11(3-5-12)17(23)21-16-13-10-19-15-7-9-20-22(15)14(13)6-8-18-16/h2-10H,1H3,(H,18,21,23) |
InChI Key |
ZFMLVUXIYZHVHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=NC4=CC=NN34 |
Origin of Product |
United States |
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